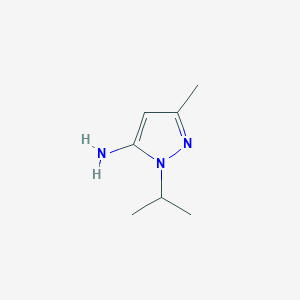

5-Amino-1-isopropyl-3-methylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSWHADWFJTNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920749 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-16-9 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1-isopropyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-isopropyl-3-methylpyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the most common synthetic route, including a step-by-step experimental protocol, characterization data, and a process workflow.

Introduction

This compound is a substituted aminopyrazole that serves as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole scaffold is a prominent feature in many pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound, featuring an isopropyl group at the N1 position and a methyl group at the C3 position, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide focuses on a robust and widely applicable method for its preparation.

Synthetic Route

The most direct and efficient synthesis of this compound involves the condensation and subsequent cyclization of a β-ketonitrile with a substituted hydrazine. Specifically, the reaction between acetoacetonitrile (3-oxobutanenitrile) and isopropylhydrazine is the preferred method.

The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrazole derivatives.

Materials:

-

Acetoacetonitrile (3-oxobutanenitrile)

-

Isopropylhydrazine (or its hydrochloride salt)

-

Ethanol (or other suitable solvent like toluene)

-

Glacial Acetic Acid (optional, as catalyst)

-

Sodium Bicarbonate (for neutralization if using a salt)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve acetoacetonitrile (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add isopropylhydrazine (1.0-1.2 eq) dropwise at room temperature. If using isopropylhydrazine hydrochloride, it is necessary to add a base such as sodium bicarbonate (1.1 eq) to the reaction mixture to liberate the free hydrazine. A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

If a salt was used, add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |

| Acetoacetonitrile | C₄H₅NO | 83.09 | Starting Material | 1.0 eq |

| Isopropylhydrazine | C₃H₈N₂ | 74.12 | Starting Material | 1.0 - 1.2 eq |

| This compound | C₇H₁₃N₃ | 139.20 | Product | - |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 70 - 90% (after purification) |

Table 3: Characterization Data for this compound

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid or oil. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.3 (s, 1H, pyrazole-H), ~4.2 (septet, 1H, CH of isopropyl), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃ at C3), ~1.4 (d, 6H, CH₃ of isopropyl). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C5-NH₂), ~145 (C3-CH₃), ~95 (C4), ~50 (CH of isopropyl), ~22 (CH₃ of isopropyl), ~12 (CH₃ at C3). |

| Mass Spectrometry (ESI-MS) | m/z: 140.12 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of NH₂), ~2970 (C-H stretching), ~1620 (N-H bending), ~1580 (C=N stretching of pyrazole ring). |

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Proposed reaction mechanism for the formation of this compound.

Conclusion

The synthesis of this compound via the condensation of acetoacetonitrile and isopropylhydrazine is a reliable and high-yielding method. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and characterize the final product. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive route for accessing this important synthetic intermediate.

Physicochemical Properties of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-isopropyl-3-methylpyrazole is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds and established methodologies to provide a predictive framework.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are influenced by the interplay of its amino, isopropyl, and methyl substituents on the pyrazole ring.

Table 1: Summary of Predicted and Known Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Notes and Comparative Data |

| Molecular Formula | C₇H₁₃N₃ | - |

| Molecular Weight | 139.20 g/mol [1] | - |

| Appearance | Solid[1] | Pyrazole derivatives are often crystalline solids at room temperature. |

| Melting Point (°C) | Not available | For comparison, the melting point of 3-amino-5-methylpyrazole is 45-47 °C[2]. The melting point of 5-amino-1,3-dimethylpyrazole is 65-69 °C[3]. The presence of the isopropyl group may influence the crystal lattice and thus the melting point. |

| Boiling Point (°C) | Not available | For comparison, the boiling point of 3-amino-5-methylpyrazole is 213 °C at 14 mmHg[2]. Due to the potential for hydrogen bonding, a relatively high boiling point is expected. |

| Water Solubility | Not available | The amino group can participate in hydrogen bonding, which may enhance aqueous solubility. However, the isopropyl and methyl groups are lipophilic and may decrease solubility. The overall solubility will be a balance of these factors. |

| pKa | Not available | The amino group imparts basic character to the molecule. The pKa of the conjugate acid is expected to be in the range typical for arylamines, but influenced by the electronic nature of the pyrazole ring. |

| LogP (Octanol-Water Partition Coefficient) | Not available | The isopropyl and methyl groups will contribute to a higher logP value, indicating increased lipophilicity compared to unsubstituted 5-aminopyrazole. A positive logP value is anticipated. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental indicator of purity.

Methodology: Capillary Melting Point Method [4][5][6]

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

References

An In-depth Technical Guide to 5-Amino-1-isopropyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-isopropyl-3-methylpyrazole, a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest to the pharmaceutical industry due to its proven track record as a scaffold in the development of potent and selective kinase inhibitors. This document covers the chemical identity, physicochemical properties, synthesis, and known biological activities of aminopyrazoles, with a focus on their potential applications in drug discovery and development. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a thorough and practical resource.

Chemical Identity and Structure

This compound is a substituted pyrazole with the following identifiers:

-

Chemical Name: this compound

-

CAS Number: 1124-16-9

-

Molecular Formula: C₇H₁₃N₃

-

Molecular Weight: 139.19 g/mol

Structure:

Aminopyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold has been extensively explored for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships (SAR) of aminopyrazole derivatives. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows. The aminopyrazole core, characterized by a pyrazole ring bearing an amino substituent, has proven to be a privileged structure in drug design, with derivatives showing potent inhibitory activity against various protein kinases and other biological targets.[1][2][3] This guide will delve into the nuances of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole regioisomers, highlighting their distinct synthetic routes and pharmacological profiles.

Synthesis of Aminopyrazole Derivatives

The synthesis of aminopyrazole derivatives can be broadly categorized based on the position of the amino group on the pyrazole ring. Various synthetic strategies have been developed to afford 3-amino, 4-amino, and 5-aminopyrazole cores, often employing multi-component reactions or classical condensation methods.

Synthesis of 3-Aminopyrazole Derivatives

A common and effective method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Experimental Protocol: General Synthesis of 3-Aminopyrazoles

A solution of a β-ketonitrile (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol is prepared. A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction. The reaction mixture is then heated to reflux for a period of 4 to 24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 3-aminopyrazole derivative.[5]

Synthesis of 4-Aminopyrazole Derivatives

The Knorr pyrazole synthesis is a classical and versatile method for preparing 4-aminopyrazole derivatives.[4] This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, where the amino group is introduced via a precursor functional group.

Experimental Protocol: Knorr Synthesis of 4-Aminopyrazoles

The synthesis commences with the conversion of a 1,3-dicarbonyl compound to its corresponding oxime derivative. This is typically achieved by reacting the dicarbonyl compound with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid or acetic acid) at room temperature.[4] The resulting oxime is then subjected to a condensation reaction with hydrazine or a substituted hydrazine. The reaction is generally carried out in a protic solvent like ethanol at room temperature or with gentle heating.[4] After the reaction is complete, the product is isolated by filtration if it precipitates, or by extraction following solvent evaporation. Purification is then performed by recrystallization or column chromatography.

Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives

A highly efficient and widely used method for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1][6][7] This one-pot synthesis is valued for its operational simplicity and high yields.

Experimental Protocol: Multi-component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

In a reaction vessel, the aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) are combined in a suitable solvent system, such as a mixture of water and ethanol. A catalyst, which can range from a simple base to a more complex system like functionalized nanoparticles, is often added to promote the reaction.[1] The reaction mixture is then stirred at a specific temperature (e.g., 55 °C) for a duration of 15 to 30 minutes, with the reaction progress monitored by TLC.[1] Upon completion, the product is typically isolated by filtration, washed with a suitable solvent, and dried. This method often provides high yields of the desired 5-aminopyrazole-4-carbonitrile derivative with minimal need for further purification.[1][8]

Biological Activities and Therapeutic Potential

Aminopyrazole derivatives have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.

Anticancer Activity

The anticancer potential of aminopyrazole derivatives is well-documented, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[9] These compounds often exert their effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism through which aminopyrazole derivatives exhibit their anticancer effects is the inhibition of protein kinases. These enzymes play a central role in regulating cell growth, differentiation, and apoptosis, and their dysregulation is a hallmark of many cancers. Aminopyrazoles have been successfully developed as inhibitors of several key kinase families, including:

-

Cyclin-Dependent Kinases (CDKs): Aminopyrazole-based compounds have been identified as potent inhibitors of CDKs, such as CDK2 and CDK5.[10] By inhibiting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells.

-

Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in cancer progression. Aminopyrazole derivatives have been developed as selective inhibitors of p38 MAPK.

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is vital for immune responses and cell growth, and its aberrant activation is linked to various cancers. 4-Amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of JAKs.[11]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole-based inhibitors have been developed that show activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[12]

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| SR-3576 | JNK3 | - | 0.007 | |

| Compound 24 | CDK2/5 | MiaPaCa-2 | < 1 | [10] |

| Compound 3f | JAK1, JAK2, JAK3 | HEL | < 0.35 | [11] |

| Compound 11b | JAKs | K562 | 0.37 | [11] |

| Compound C5 | EGFR | MCF-7 | 0.08 | [13] |

| Compound 53 | EGFR/VEGFR-2 | HepG2 | 15.98 | [9] |

| Compound 54 | EGFR/VEGFR-2 | HepG2 | 13.85 | [9] |

| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of aminopyrazole derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. Their role as p38 MAPK inhibitors is particularly relevant in this context, as this kinase is a central regulator of pro-inflammatory cytokine production.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized aminopyrazole derivatives, a series of standardized in vitro assays are typically employed. These assays provide crucial data on the compounds' potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay is a luminescent-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test aminopyrazole compounds in an appropriate solvent, typically DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[14]

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15]

Western Blot Analysis for MAPK Signaling

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, including their phosphorylation status, which is a key indicator of signaling pathway activation.

Protocol:

-

Cell Lysis and Protein Quantification: After treating cells with the aminopyrazole derivatives, lyse the cells to extract the total protein. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., p-p38 and total p38) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

-

-

Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminopyrazole derivatives and a general experimental workflow.

Caption: p38 MAPK signaling pathway and the inhibitory action of aminopyrazole derivatives.

Caption: General experimental workflow for the development of aminopyrazole-based inhibitors.

Conclusion

Aminopyrazole derivatives represent a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Their synthetic accessibility, coupled with their proven ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases, ensures their continued prominence in drug discovery research. This technical guide has provided a comprehensive overview of the current landscape of aminopyrazole chemistry and biology, offering detailed protocols, comparative data, and visual aids to support ongoing and future research endeavors. The continued exploration of the chemical space around the aminopyrazole core, guided by a deeper understanding of structure-activity relationships and target engagement, holds significant promise for the development of next-generation therapies for cancer, inflammatory disorders, and other diseases.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ulab360.com [ulab360.com]

- 4. soc.chim.it [soc.chim.it]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. atcc.org [atcc.org]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Expanding Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to their Biological Activity

For Immediate Release

In the dynamic landscape of drug discovery and development, the pyrazole nucleus has emerged as a privileged scaffold, consistently yielding novel compounds with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of newly synthesized pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the biological evaluation of these compounds.

Anticancer Activity: Targeting the Machinery of Cell Death

Novel pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Anticancer Data

The a diverse array of cancer cell lines, with IC50 values often in the low micromolar range. The following table summarizes the in vitro cytotoxic activity of several recently developed pyrazole compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | K562 (Leukemia) | 0.021 | [1] |

| A549 (Lung) | 0.69 | [1] | |

| MCF-7 (Breast) | 1.7 | [1] | |

| Compound 18h | HL-60 (Leukemia) | 8.99 | [2] |

| MCF-7 (Breast) | 12.48 | [2] | |

| MDA-MB-231 (Breast) | 7.18 | [2] | |

| Compound 10b | MCF-7 (Breast) | 3.9 - 35.5 | [3] |

| Compound 13l | HCT116 (Colon) | Potent (Specific value not provided) | [4] |

| Compound 5 | HepG2 (Liver) | 13.14 | [5] |

| MCF-7 (Breast) | 8.03 | [5] | |

| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate solvent. Add the compounds at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3][6]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting cell viability against compound concentration.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

Spectroscopic Characterization of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1-isopropyl-3-methylpyrazole. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and analysis of heterocyclic compounds. This document outlines the expected spectroscopic data based on the compound's structure and provides detailed, generalized experimental protocols for key analytical techniques.

Chemical Structure

Systematic Name: 1-isopropyl-3-methyl-1H-pyrazol-5-amine

Molecular Formula: C₇H₁₃N₃

Molecular Weight: 139.20 g/mol

CAS Number: 1124-16-9

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups and comparison with similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.5 | Septet | 1H | -CH(CH₃)₂ |

| ~5.4 | Singlet | 1H | Pyrazole C4-H |

| ~3.5 - 4.0 (broad) | Singlet | 2H | -NH₂ |

| ~2.1 | Singlet | 3H | Pyrazole C3-CH₃ |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Pyrazole C5-NH₂ |

| ~148 | Pyrazole C3-CH₃ |

| ~90 | Pyrazole C4 |

| ~48 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

| ~12 | Pyrazole C3-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Strong | N-H bend (amino group) |

| ~1580 | Medium | C=N stretch (pyrazole ring) |

| ~1500 | Medium | C=C stretch (pyrazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 124 | [M - CH₃]⁺ |

| 96 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to act as a hydrogen bond acceptor, combined with its metabolic stability and synthetic accessibility, make it a cornerstone in the design of novel therapeutic agents.[4] Pyrazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs for a wide range of diseases, including inflammation, cancer, obesity, and erectile dysfunction.[4][5][6][7]

This technical guide provides a comprehensive overview of the therapeutic applications of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Anti-inflammatory Applications: Selective COX-2 Inhibition

The most prominent application of pyrazole derivatives in anti-inflammatory therapy is the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, which is involved in maintaining the gastric lining, and COX-2, which is induced at sites of inflammation.[10] The selective inhibition of COX-2 allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]

Celecoxib , a diaryl-substituted pyrazole, is a flagship example of a selective COX-2 inhibitor.[8] Its mechanism involves the binding of its polar sulfonamide side chain to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[11][12] This selective binding prevents the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[10][11][13]

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the mechanism of action for pyrazole-based COX-2 inhibitors like Celecoxib.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory potency of representative pyrazole derivatives.

| Compound | Target | Activity | Assay | Reference |

| Celecoxib | COX-2 | ~10-20 times more selective for COX-2 over COX-1 | In vitro enzyme assays | [11] |

| Compound 6b | Inflammation | 85.78% edema inhibition | Carrageenan-induced paw edema | [9] |

| Indomethacin (Ref.) | COX-1/COX-2 | 72.99% edema inhibition | Carrageenan-induced paw edema | [9] |

| Celebrex (Ref.) | COX-2 | 83.76% edema inhibition | Carrageenan-induced paw edema | [9] |

Anticancer Applications: Kinase Inhibition

The pyrazole scaffold is integral to the development of numerous protein kinase inhibitors, a cornerstone of targeted cancer therapy.[2][14][15] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[2] Pyrazole derivatives can be designed to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of specific kinases and blocking their phosphorylating activity.[16]

Substituted pyrazoles have been successfully developed to target a wide array of kinases, including:

-

EGFR and VEGFR-2 : Dual inhibition of these receptors is a strategy to suppress tumor growth and angiogenesis.[17][18]

-

CDKs (Cyclin-Dependent Kinases) : Inhibition of CDKs can arrest the cell cycle and induce apoptosis.[19][20]

-

BCR-ABL : A key target in chronic myeloid leukemia (CML).[2]

-

Aurora Kinases : Essential for mitotic progression, making them attractive anticancer targets.[2]

-

PI3K/AKT Pathway : A central pathway regulating cell survival and proliferation.[20]

Logical Relationship: Kinase Inhibition Mechanism

The diagram below shows the general mechanism of ATP-competitive kinase inhibition by pyrazole-based drugs.

Quantitative Data: Anticancer and Kinase Inhibitory Activity

This table presents the inhibitory concentrations (IC₅₀) of various pyrazole derivatives against cancer cell lines and specific kinases.

| Compound | Target Kinase(s) | Antiproliferative IC₅₀ | Cell Line | Reference |

| Compound 57 | DNA Binding Agent | 3.11–4.91 µM | HepG2, MCF7, HeLa | [17] |

| Compound 54 | EGFR, VEGFR-2 | 13.85 µM | HepG2 | [17] |

| Compound 9 | EGFR, VEGFR-2 | EGFR IC₅₀: 0.11 µMVEGFR-2 IC₅₀: 0.22 µM | N/A (Enzyme Assay) | [18] |

| Compound 4 | Not specified | 0.31 µM | HEPG2 | [18] |

| Compound 29 | CDK2 | 10.05 µM | HepG2 | [20] |

| Compound 43 | PI3 Kinase | 0.25 µM | MCF7 | [20] |

| Compound 46 | PIM-1 | 1.51 µM | HCT116 | [20] |

| Compound 48 | Haspin | 1.7 µM | HCT116 | [20] |

| Afuresertib (Ref.) | Akt1 | Ki: 0.08 nM | N/A (Enzyme Assay) | [2] |

| Asciminib | Bcr-Abl | 0.5 nM | N/A (Enzyme Assay) | [2] |

Other Key Therapeutic Applications

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas.

-

Obesity and Metabolic Disorders : Rimonabant , a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[21][22] The endocannabinoid system is involved in regulating appetite and energy balance.[22][23] By blocking CB1 receptors in the brain and peripheral tissues like adipose tissue, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic profiles, including lipid and glucose metabolism.[21][23][24] However, it was withdrawn from the market due to adverse psychiatric side effects, underscoring the complexities of targeting central nervous system pathways.[21][24]

-

Erectile Dysfunction : Sildenafil , a well-known treatment for erectile dysfunction, features a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine).[6][25] It acts by selectively inhibiting phosphodiesterase type 5 (PDE5).[26] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[26] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[26]

Signaling Pathway: CB1 Receptor Antagonism

The diagram below depicts the action of Rimonabant on the endocannabinoid system.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. news-medical.net [news-medical.net]

- 13. ClinPGx [clinpgx.org]

- 14. mdpi.com [mdpi.com]

- 15. benthamscience.com [benthamscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 19. srrjournals.com [srrjournals.com]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 21. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Sildenafil - Wikipedia [en.wikipedia.org]

The 5-Aminopyrazole Scaffold: A Technical Guide to Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of early-stage research on 5-aminopyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors in oncology.

Core Synthesis Strategies

The versatility of the 5-aminopyrazole scaffold stems from several reliable synthetic routes. The most common and adaptable method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.[1] Variations of this approach allow for the introduction of a diverse array of substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Another prevalent synthetic strategy is the reaction of malononitrile or its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles. Furthermore, multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine derivative provide an efficient one-pot synthesis for highly substituted 5-aminopyrazole-4-carbonitriles.

Biological Activities and Therapeutic Potential

5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and most notably, anticancer properties.[2][3][4] Their efficacy in oncology is often attributed to their ability to function as ATP-competitive inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Anticancer Activity

The anticancer potential of 5-aminopyrazole derivatives has been extensively documented against a wide array of cancer cell lines. The tables below summarize the in vitro cytotoxic activities (IC50 values) of representative compounds.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| BC-7 | HeLa (Cervical) | 65.58 ± 8.40 | [5] |

| BC-7 | MeWo (Melanoma) | >200 | [5] |

| BC-7 | HepG2 (Hepatocellular) | >200 | [5] |

| Compound 1c | RPMI-8226 (Leukemia) | 48.0 | [6] |

| Compound 1c | HCT-15 (Colon) | 49.2 | [6] |

| Compound 1c | T-47D (Breast) | 33.11 | [6] |

| Compound 1d | CCRF-CEM (Leukemia) | 34.92 | [6] |

| Compound 1d | T-47D (Breast) | 25.19 | [6] |

| Compound 1e | CAKI-1 (Renal) | 32.41 | [6] |

| Compound 3a | K-562 (Leukemia) | 38.64 | [6] |

| Compound 3a | T-47D (Breast) | 44.38 | [6] |

| Compound XIII | HepG2 (Hepatocellular) | 6.57 | [7] |

| Compound XIII | HCT-116 (Colon) | 9.54 | [7] |

| Compound XIII | MCF-7 (Breast) | 7.97 | [7] |

Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| PHA-739358 | Aurora A | 13 | [8] |

| PHA-739358 | Aurora B | 79 | [8] |

| PHA-739358 | Aurora C | 61 | [8] |

| VX-680 | Aurora A | 0.7 (Ki) | [8] |

| VX-680 | Aurora B | 18 (Ki) | [8] |

| VX-680 | Aurora C | 4.6 (Ki) | [8] |

| AT9283 | Aurora A | ~3 | [9] |

| AT9283 | Aurora B | ~3 | [9] |

| Compound 6 | FGFR2 WT | <1 | [10] |

| Compound 6 | FGFR2 V564F | <1 | [10] |

| Compound 22 | CDK2 | 24 | [11] |

| Compound 22 | CDK5 | 23 | [11] |

| Compound 24 | CDK1 | 2380 | [11] |

| Compound 25 | CDK1 | 1520 | [11] |

Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

The anticancer effects of 5-aminopyrazole scaffolds are often mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its aberrant activation is implicated in various diseases, including cancer. Several 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common event in many cancers. Some 5-aminopyrazole derivatives have been shown to interfere with this pathway.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Several 5-aminopyrazole-based compounds have been developed as potent Aurora kinase inhibitors.[8][9][12]

Experimental Workflow: From Synthesis to Biological Evaluation

The early-stage research and development of 5-aminopyrazole-based kinase inhibitors typically follows a structured workflow.

Detailed Experimental Protocols

General Procedure for the Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol describes a typical one-pot, three-component synthesis.

-

Reaction Setup: In a round-bottom flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., piperidine, triethylamine, or a solid-supported catalyst).

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) and recrystallize from a suitable solvent system to afford the pure 5-aminopyrazole-4-carbonitrile derivative.

In Vitro Kinase Inhibition Assay (p38α MAPK - ADP-Glo™ Format)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

-

Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction Setup: In a 384-well white plate, add the test compound or DMSO (for controls).

-

Add the p38α kinase and a suitable substrate (e.g., ATF2 peptide) in the kinase buffer.

-

Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a drug in a cellular environment.

-

Cell Treatment: Treat intact cells with the 5-aminopyrazole compound or vehicle control (DMSO) and incubate for a defined period (e.g., 1-3 hours) to allow for compound uptake.

-

Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

-

Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore, target engagement.[1][13][14][15][16]

Conclusion

The 5-aminopyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of potent and selective kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this remarkable heterocyclic system in their drug discovery endeavors. Further research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of 5-aminopyrazole derivatives into clinically effective therapies.

References

- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemicals. Its derivatives exhibit a vast spectrum of biological activities, leading to their use in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. This technical guide provides a comprehensive overview of the seminal discoveries and the historical development of pyrazole synthesis, offering detailed experimental protocols for core methodologies, quantitative data for comparative analysis, and mechanistic diagrams to elucidate the foundational chemical transformations.

The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis

The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr discovered that the reaction of ethyl acetoacetate with phenylhydrazine did not yield the expected product. Instead, he isolated a new heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone. This serendipitous discovery marked the first synthesis of a substituted pyrazole derivative and laid the groundwork for what is now famously known as the Knorr Pyrazole Synthesis .

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This robust and versatile method remains one of the most common and straightforward routes to polysubstituted pyrazoles.[2] A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, the ratio of which is influenced by reaction conditions and the steric and electronic nature of the substrates.[2]

Logical Workflow for the Knorr Pyrazole Synthesis

References

An In-depth Technical Guide to 5-Amino-1-isopropyl-3-methylpyrazole

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 5-Amino-1-isopropyl-3-methylpyrazole, a heterocyclic amine with applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.1982 g/mol | |

| CAS Number | 1124-16-9 | |

| Appearance | Solid | |

| Synonyms | 1-isopropyl-3-methyl-1H-pyrazol-5-amine, 2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine, 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of pyrazole derivatives, which can be adapted for this compound.

Synthesis of Substituted 5-Aminopyrazoles:

A general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. For the specific synthesis of this compound, isopropylhydrazine would be reacted with acetoacetonitrile.

-

Reaction Scheme: Isopropylhydrazine + Acetoacetonitrile → this compound

-

Reagents and Solvents:

-

Isopropylhydrazine hydrochloride or sulfate

-

Acetoacetonitrile (3-oxobutanenitrile)

-

A base such as sodium acetate or triethylamine

-

An alcohol solvent like ethanol or methanol

-

-

Procedure:

-

Dissolve isopropylhydrazine salt and a base in ethanol.

-

Add acetoacetonitrile to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide definitive structural information.

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aminoprotons, the pyrazole ring proton, the isopropyl methine and methyl protons, and the methyl protons on the pyrazole ring. The splitting patterns (multiplicity) and integration values of these signals would confirm the connectivity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the isopropyl group, and the methyl group.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Methodological & Application

Application Notes and Protocols: 5-Amino-1-isopropyl-3-methylpyrazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-isopropyl-3-methylpyrazole is a versatile heterocyclic building block that serves as a valuable scaffold in the synthesis of potent and selective kinase inhibitors. Its substituted pyrazole core is a bioisostere of adenine, enabling it to effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of Rearranged during Transfection (RET) kinase inhibitors.

Application Notes

The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for the construction of more complex heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This fused ring system is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The N1-isopropyl and C3-methyl substituents of the starting pyrazole can be strategically utilized to modulate solubility, metabolic stability, and to probe the hydrophobic pockets within the kinase active site.

A key therapeutic target for inhibitors derived from this scaffold is the RET proto-oncogene, a receptor tyrosine kinase. Activating mutations and fusions of RET are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinomas. The development of selective RET inhibitors is therefore a significant focus in oncology drug discovery.

One notable example is the synthesis of 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, a highly specific RET kinase inhibitor. This compound has demonstrated potent activity against both wild-type and mutant forms of RET kinase, along with excellent metabolic stability.

Quantitative Data Summary

The following table summarizes the in vitro activity of a selective RET kinase inhibitor synthesized from a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |

| 15l | Wild-type RET | 44 | Ba/F3-WT RET growth suppression | [1] |

| 15l | RET (V804M gatekeeper mutant) | 252 | Ba/F3-V804M RET growth suppression | [1] |

Signaling Pathway: RET Kinase

Constitutive activation of the RET receptor tyrosine kinase, through mutations or gene fusions, leads to the downstream activation of several signaling pathways that promote cell proliferation, survival, and differentiation.[2][3] Key among these are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[2][3][4] Selective RET inhibitors act by blocking the ATP-binding site of the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream oncogenic signals.

Caption: Simplified RET signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles (General Procedure)

This protocol outlines a general one-flask method for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, which can be adapted for this compound.

Materials:

-

5-Aminopyrazole derivative (e.g., this compound)

-

N,N-dimethylformamide (DMF)

-

Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

-

To a solution of the 5-aminopyrazole (1 equivalent) in DMF, add PBr₃ (3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to 60 °C and stir for 1-2 hours, monitoring the reaction by TLC.

-

In a separate flask, add HMDS (3 equivalents) to an anhydrous solvent.

-

Cool the HMDS solution to 0 °C and add the Vilsmeier reagent mixture from step 2 dropwise.

-

Heat the resulting mixture to reflux (70-80 °C) and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-d]pyrimidine.

Caption: General workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Kinase Inhibition Assay (General Procedure)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics, particularly for RET-driven cancers. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.

References

- 1. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for Pyrazole-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocols and application notes for the design and development of pyrazole-based therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[4][5][6] This guide will cover key aspects of the drug discovery pipeline, from initial synthesis and computational design to in vitro and in vivo evaluation.

Rationale for Pyrazole-Based Drug Design

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This structure possesses unique physicochemical properties that contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][7] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1] Furthermore, the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for drug-target binding.[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and other drug-like properties.[8]

Experimental Workflows